Lipophilicity Fine-Tuning: Mono-Fluoroethyl vs. Difluoroethyl Analog in Matched Pyrazole Core
The target compound (CAS 2101196-03-4) exhibits a computed LogP (XLogP3-AA) of 2.0, whereas its closest difluorinated analog—1-(2,2-difluoroethyl)-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine (CAS 2101199-11-3)—has a computed LogP of 2.5 [1][2]. The ΔLogP of +0.5 units for the difluoroethyl variant indicates higher lipophilicity, which may compromise aqueous solubility and increase the risk of promiscuous binding. This differentiation demonstrates the target compound provides a deliberately tempered lipophilicity profile, potentially preserving developability while retaining the metabolic advantages of fluorination.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | CAS 2101199-11-3 (difluoroethyl analog): XLogP3-AA = 2.5 |
| Quantified Difference | ΔXLogP3-AA = +0.5 (Comparator more lipophilic) |
| Conditions | PubChem-computed XLogP3-AA (release 2021.05.07); identical 2-ethylpiperidine-carbonyl and 4-amino substitution |
Why This Matters
For procurement in lead optimization programs, the lower lipophilicity of the mono-fluoroethyl variant may offer superior solubility and reduced off-target risk compared to the difluoroethyl analog.
- [1] PubChem. (2024). Compound Summary for CID 132586603: 3-(2-ethylpiperidine-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). Compound Summary for CID 132586570: 1-(2,2-Difluoroethyl)-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine. National Center for Biotechnology Information. View Source
